

Application Notes and Protocols: Potentiometric Titration of Disodium Oxalate with Cerium(IV) Sulfate

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Compound of Interest

Compound Name: *disodium;oxalate*

Cat. No.: *B12395303*

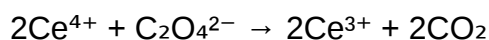
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Introduction

This document provides a detailed methodology for the potentiometric titration of disodium oxalate with cerium(IV) sulfate. This redox titration is a highly accurate analytical method often employed for the standardization of cerium(IV) sulfate solutions or the quantitative determination of oxalate. Cerium(IV) is a strong oxidizing agent, and its reaction with oxalate is stoichiometric and produces a significant potential change, making it ideal for potentiometric endpoint detection. The reaction is typically carried out in a sulfuric acid medium to ensure the stability of the reactants and facilitate the redox reaction. Due to the slow reaction kinetics at room temperature, the titration is often performed at an elevated temperature.[1][2]

The underlying chemical reaction for this titration is:



Data Presentation

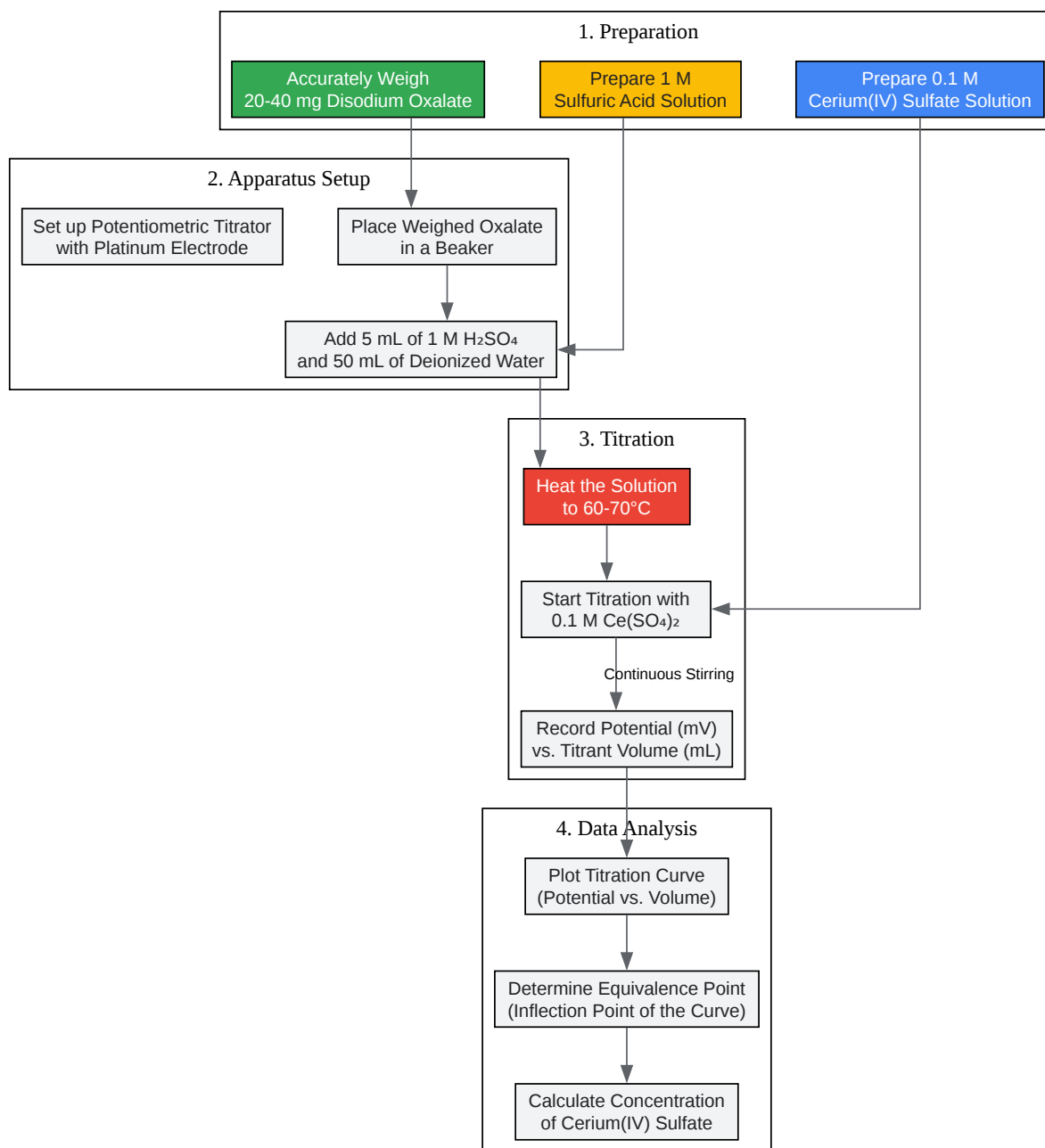
Table 1: Reagents and Typical Concentrations

Reagent	Formula	Molarity (mol/L)	Role
Cerium(IV) Sulfate	$\text{Ce}(\text{SO}_4)_2$	0.1	Titrant
Disodium Oxalate	$\text{Na}_2\text{C}_2\text{O}_4$	Primary Standard	Analyte
Sulfuric Acid	H_2SO_4	1	Medium

Table 2: Experimental Parameters

Parameter	Value	Purpose
Sample Weight (Disodium Oxalate)	20 - 40 mg	To ensure a measurable titrant volume. [1]
Titrant Concentration	0.1 mol/L	Standard concentration for accurate results. [1]
Acid Concentration	1 M	To provide an acidic medium for the reaction.
Temperature	60 - 70°C	To increase the reaction rate. [1] [2]
Electrode System	Platinum Ring Electrode	To measure the potential change during titration. [1] [2]
Stirring	Continuous	To ensure homogeneity of the solution.

Experimental Workflow



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Caption: Experimental workflow for the potentiometric titration of disodium oxalate.

Experimental Protocols

Preparation of Reagents

1.1. 0.1 M Cerium(IV) Sulfate Solution

- Accurately weigh approximately 40.43 g of cerium(IV) sulfate tetrahydrate ($\text{Ce}(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$).
[1][3]
- In a 1000 mL volumetric flask, add about 500 mL of deionized water.
- Slowly and cautiously add 28 mL of concentrated (98%) sulfuric acid to the water while stirring.[1]
- Add the weighed cerium(IV) sulfate to the acid solution and dissolve completely.
- Make up the volume to 1000 mL with deionized water.
- Allow the solution to stand overnight and then filter it through a sintered glass crucible.[1]

1.2. Disodium Oxalate Standard

- Use analytical grade disodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), which is a primary standard. It should be dried at 105-110°C for at least 2 hours and cooled in a desiccator before use.[2]

1.3. 1 M Sulfuric Acid

- Slowly add 55.5 mL of concentrated (98%) sulfuric acid to approximately 800 mL of deionized water in a 1000 mL volumetric flask while stirring in an ice bath.
- Allow the solution to cool to room temperature.
- Make up the volume to 1000 mL with deionized water.

Titration Procedure

- Accurately weigh 20–40 mg of dried primary standard disodium oxalate into a 150 mL beaker.[1]

- Add 5 mL of 1 M sulfuric acid to the beaker.^[1]
- Add 50 mL of deionized water.^[1]
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the platinum ring electrode and the reference electrode into the solution. Ensure the burette tip is positioned so that the titrant is delivered into the solution without splashing.
- Heat the solution to a temperature of 60-70°C.^{[1][2]} A heating system, such as a hot plate with a temperature controller, should be used.
- Begin the titration with the standardized 0.1 M cerium(IV) sulfate solution. Add the titrant in small increments, particularly as the potential begins to change more rapidly.
- Record the potential (in millivolts) after each addition of titrant, allowing the potential to stabilize before recording.
- Continue adding titrant well past the equivalence point to ensure a complete titration curve.
- After the titration, thoroughly rinse the electrodes with deionized water.^[1]

Determination of the Equivalence Point

The equivalence point is the point at which the amount of added cerium(IV) sulfate is stoichiometrically equivalent to the amount of disodium oxalate in the sample. This point is identified by the sharpest change in potential with respect to the volume of titrant added.

The equivalence point can be determined by:

- Direct Observation: Identifying the midpoint of the steepest part of the titration curve (potential vs. volume).
- First Derivative Plot: Plotting the change in potential divided by the change in volume ($\Delta E / \Delta V$) against the volume of titrant. The peak of this curve corresponds to the equivalence point.

- Second Derivative Plot: Plotting the change in the first derivative divided by the change in volume ($\Delta^2E/\Delta V^2$) against the volume of titrant. The point where the second derivative crosses zero corresponds to the equivalence point.

Concluding Remarks

This potentiometric titration method provides a reliable and precise means for the analysis of disodium oxalate or the standardization of cerium(IV) sulfate solutions. Careful preparation of reagents and adherence to the specified experimental conditions, particularly the elevated temperature, are crucial for obtaining accurate results. The use of an automated titration system can enhance reproducibility and simplify the data analysis process.^[1]

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References

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